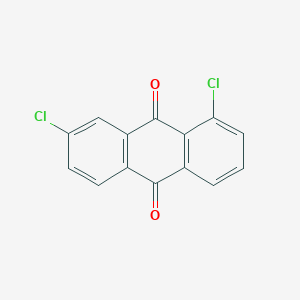![molecular formula C10H8O4 B074968 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione CAS No. 1204-38-2](/img/structure/B74968.png)
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione is a heterocyclic compound with the molecular formula C10H8O4 and a molecular weight of 192.1681 . This compound is characterized by its unique structure, which includes two fused pyran rings with two ketone groups at positions 2 and 5, and methyl groups at positions 4 and 7 . It is also known by other names such as this compound .
Métodos De Preparación
The synthesis of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be achieved through various methods. . This method typically involves the use of dienones as starting materials, which undergo cyclization to form the desired pyran structure. Reaction conditions may vary, but thermal and microwave conditions have been explored . Additionally, the use of ionic liquids as solvents has been studied to optimize the reaction conditions .
Análisis De Reacciones Químicas
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines and alcohols . Major products formed from these reactions depend on the specific conditions and reagents used, but can include substituted pyran derivatives and reduced forms of the compound .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has been studied for its potential pharmacological properties, including antimicrobial and anticancer activities . Industrially, it is used in the production of various fine chemicals and as an intermediate in organic synthesis .
Mecanismo De Acción
The mechanism of action of 4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways within cells . For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4,7-Dimethyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione can be compared with other similar compounds such as 3,4-dihydro-2H-pyran and 2H,5H-Pyrano3,2-cbenzopyran-5-one . These compounds share similar structural features, such as the presence of pyran rings, but differ in their substitution patterns and functional groups . The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
1204-38-2 |
|---|---|
Fórmula molecular |
C10H8O4 |
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
4,7-dimethylpyrano[3,2-c]pyran-2,5-dione |
InChI |
InChI=1S/C10H8O4/c1-5-3-8(11)14-7-4-6(2)13-10(12)9(5)7/h3-4H,1-2H3 |
Clave InChI |
CLRUUBUGHDOXCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
SMILES canónico |
CC1=CC(=O)OC2=C1C(=O)OC(=C2)C |
| 1204-38-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)











